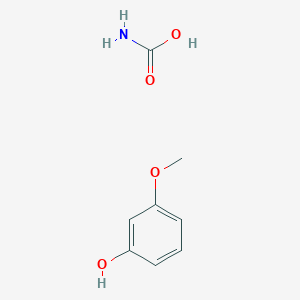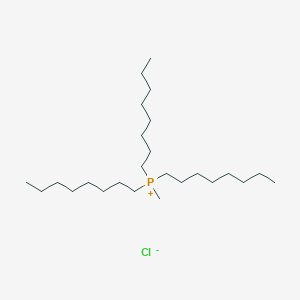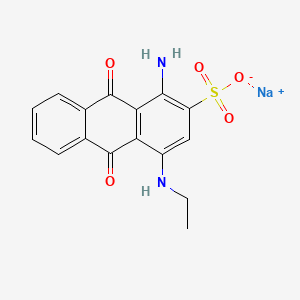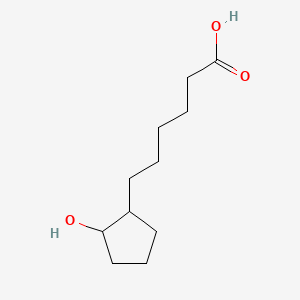
Dimethyl 2,2'-(ethane-1,2-diyldisulfonyl)diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate is an organic compound with the molecular formula C8H14O8S2 It is a diester derivative of ethanedisulfonic acid and is characterized by the presence of two sulfonyl groups attached to an ethane backbone, with each sulfonyl group further bonded to a dimethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate typically involves the esterification of ethanedisulfonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The general reaction scheme is as follows:
Ethanedisulfonic acid+2MethanolH2SO4Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate+2Water
Industrial Production Methods
In an industrial setting, the production of Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Biology: It can be used in the study of enzyme-catalyzed reactions involving sulfonyl groups.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate involves the interaction of its sulfonyl and ester groups with various molecular targets. The sulfonyl groups can act as electrophiles, reacting with nucleophiles such as amines or thiols. The ester groups can be hydrolyzed by esterases, releasing the corresponding alcohols and acids. These interactions can lead to various biochemical and physiological effects, depending on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2,2’-(ethane-1,2-diylbis(oxy))diacetate: Similar structure but with ether linkages instead of sulfonyl groups.
1,2-Ethanediol, diacetate: Contains two acetate groups attached to an ethane backbone but lacks the sulfonyl groups.
Uniqueness
Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate is unique due to the presence of both sulfonyl and ester groups in its structure This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis
Propriétés
Numéro CAS |
35986-08-4 |
|---|---|
Formule moléculaire |
C8H14O8S2 |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
methyl 2-[2-(2-methoxy-2-oxoethyl)sulfonylethylsulfonyl]acetate |
InChI |
InChI=1S/C8H14O8S2/c1-15-7(9)5-17(11,12)3-4-18(13,14)6-8(10)16-2/h3-6H2,1-2H3 |
Clé InChI |
PIMUOPGZUQUDFF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CS(=O)(=O)CCS(=O)(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


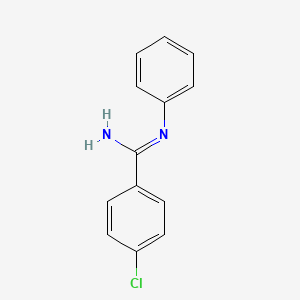
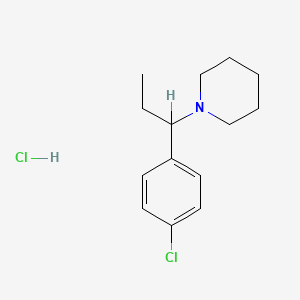
![1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14674895.png)
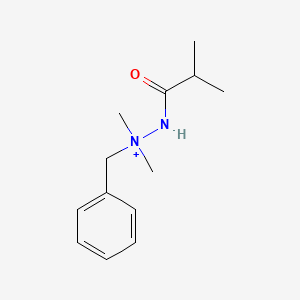
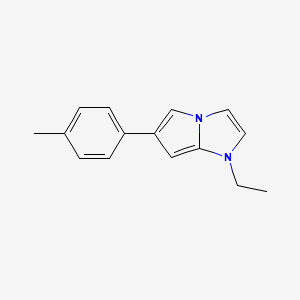
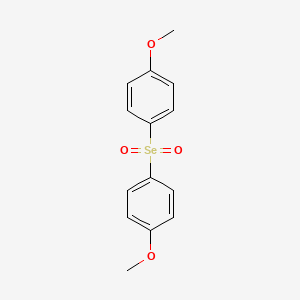

![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)
